molecular formula C17H10N2O B1297178 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one CAS No. 77152-22-8

3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one

Cat. No.: B1297178
CAS No.: 77152-22-8
M. Wt: 258.27 g/mol
InChI Key: ORLUBUYLVCUFDE-UHFFFAOYSA-N
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Scientific Research Applications

    Chemistry: Used as a lead compound in the development of new antimalarial agents.

    Biology: Studied for its effects on the malaria parasite, particularly its ability to inhibit parasite growth.

    Medicine: Potential therapeutic agent for the treatment of malaria, with ongoing research into its efficacy and safety.

    Industry: Potential use in the development of new pharmaceuticals and as a tool in drug discovery research.

Mechanism of Action

Target of Action

It is suggested that it may have inhibitory effects on monoamine oxidase-b (mao-b) . MAO-B is an enzyme involved in the breakdown of dopamine in the brain, and inhibitors of this enzyme are often used in the treatment of Parkinson’s disease and other neurological disorders.

Mode of Action

As a potential MAO-B inhibitor, it may prevent the breakdown of dopamine by binding to the active site of the enzyme, thereby increasing the availability of dopamine in the brain .

Biochemical Pathways

The biochemical pathways affected by 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one are likely related to dopamine metabolism. By inhibiting MAO-B, the compound could potentially increase dopamine levels in the brain, affecting various dopamine-dependent pathways .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to increased dopamine availability in the brain. This could potentially lead to improved motor control and other dopamine-dependent neurological functions .

Safety and Hazards

The safety information for 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one includes several hazard statements: H302, H312, H332 . Precautionary measures include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .

Biochemical Analysis

Biochemical Properties

3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one plays a significant role in biochemical reactions, particularly as an inhibitor of monoamine oxidase B (MAO-B). This enzyme is involved in the catabolism of monoamine neurotransmitters, and its inhibition can have therapeutic implications for neurological disorders. The compound interacts with the active site of MAO-B, forming hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex . Additionally, this compound has been shown to interact with other proteins and enzymes, potentially affecting various metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving neurotransmitter regulation. By inhibiting MAO-B, the compound increases the levels of monoamine neurotransmitters, which can enhance synaptic transmission and improve mood and cognitive functions . Furthermore, this compound can affect gene expression by modulating transcription factors and signaling molecules involved in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of MAO-B, inhibiting its enzymatic activity by preventing the oxidation of monoamine substrates . This inhibition is achieved through specific hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex. Additionally, this compound may influence other molecular targets, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can maintain its inhibitory effects on MAO-B and other enzymes, leading to sustained changes in cellular function and metabolism . The compound’s effects may vary depending on the experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models have been investigated to determine its therapeutic potential and safety profile. At lower dosages, the compound has been shown to effectively inhibit MAO-B activity, leading to increased levels of monoamine neurotransmitters and improved behavioral outcomes . At higher dosages, this compound may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GNF-PF-2307 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its biological activity. The synthetic route typically includes:

    Formation of the core structure: This involves the use of starting materials such as aromatic amines and aldehydes, which undergo condensation reactions to form the core scaffold.

    Functional group modifications: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation to improve the compound’s pharmacokinetic properties.

Industrial Production Methods

Industrial production of GNF-PF-2307 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:

    Scaling up the reaction conditions: Adjusting parameters such as temperature, pressure, and solvent systems to accommodate larger batch sizes.

    Purification processes: Utilizing techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

GNF-PF-2307 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, enhancing the compound’s activity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various derivatives of GNF-PF-2307 with modified functional groups, which can exhibit different biological activities.

Comparison with Similar Compounds

GNF-PF-2307 can be compared with other antimalarial compounds such as:

Uniqueness

GNF-PF-2307 stands out due to its potent activity against both blood- and sexual-stage malaria parasites, making it a promising candidate for further development as a therapeutic agent.

List of Similar Compounds

  • MMV085203
  • GNF-PF-3600
  • Cipargamin
  • MMV008138

Properties

IUPAC Name

3-phenylindeno[1,2-c]pyridazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O/c20-17-13-9-5-4-8-12(13)16-14(17)10-15(18-19-16)11-6-2-1-3-7-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLUBUYLVCUFDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=O)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327521
Record name 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77152-22-8
Record name 3-Phenyl-5H-indeno(1,2-C)pyridazin-5-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077152228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PHENYL-5H-INDENO(1,2-C)PYRIDAZIN-5-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN69YUV5AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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